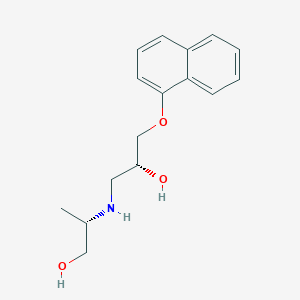
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride, also known as ADB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. ADB-CHMINACA is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but is believed to be more potent. In
Scientific Research Applications
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to have potent effects on the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, respiratory system, and immune system.
Mechanism of Action
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride binds to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This binding leads to the activation of these receptors, which results in the release of neurotransmitters such as dopamine and serotonin. The release of these neurotransmitters is responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have potent effects on the cardiovascular system, respiratory system, and immune system. It has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications. This compound has also been shown to cause respiratory depression and suppression of the immune system.
Advantages and Limitations for Lab Experiments
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride has several advantages for use in lab experiments. It is a potent synthetic cannabinoid that can be used to study the effects of cannabinoids on the human body. However, there are also several limitations to using this compound in lab experiments. It is a synthetic compound that may not accurately represent the effects of natural cannabinoids. Additionally, this compound has potent psychoactive effects that may make it difficult to study in certain experimental settings.
Future Directions
There are several future directions for research on 1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride. One area of research is to study the long-term effects of this compound on the human body. Another area of research is to study the effects of this compound on different populations, such as adolescents or individuals with pre-existing medical conditions. Additionally, research could be done to develop new synthetic cannabinoids that have less potent psychoactive effects and fewer negative side effects.
Synthesis Methods
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride is synthesized by reacting 1-(2-diethylaminoethyl)-2-methyl-1H-indole-3-carboxylic acid with methyl 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3-methylbutanoate in the presence of a base and a catalyst. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of this compound.
properties
CAS RN |
106280-82-4 |
|---|---|
Molecular Formula |
C21H37ClN2O2 |
Molecular Weight |
385 g/mol |
IUPAC Name |
diethyl-[2-[(2-octoxyphenyl)methylamino]-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C21H36N2O2.ClH/c1-4-7-8-9-10-13-16-25-20-15-12-11-14-19(20)17-22-21(24)18-23(5-2)6-3;/h11-12,14-15H,4-10,13,16-18H2,1-3H3,(H,22,24);1H |
InChI Key |
SXVQKVXOIHNIOK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=CC=C1CNC(=O)C[NH+](CC)CC.[Cl-] |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1CNC(=O)C[NH+](CC)CC.[Cl-] |
synonyms |
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



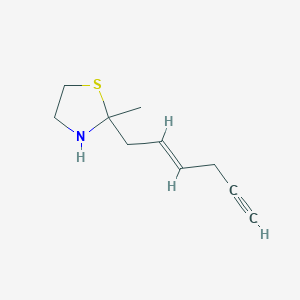

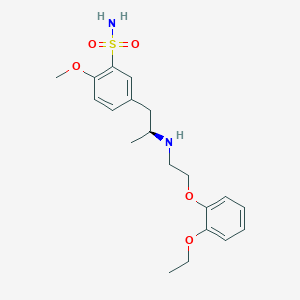


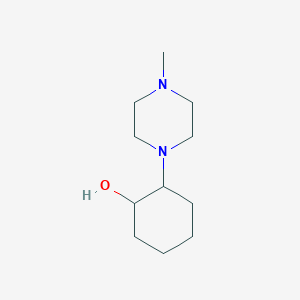
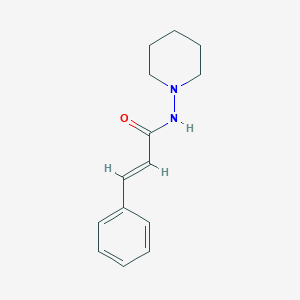
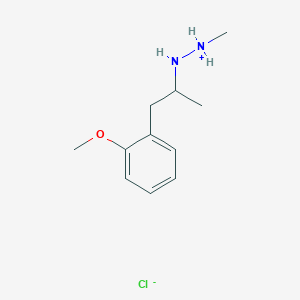
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)

![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)

![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)
